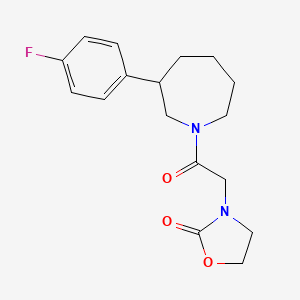

3-(2-(3-(4-Fluorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one

Description

Properties

IUPAC Name |

3-[2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O3/c18-15-6-4-13(5-7-15)14-3-1-2-8-19(11-14)16(21)12-20-9-10-23-17(20)22/h4-7,14H,1-3,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNZPWHTRXRNQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CN3CCOC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(3-(4-Fluorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one is a member of the oxazolidinone class, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.4 g/mol. The structure includes a fluorophenyl group, an azepan ring, and an oxazolidinone moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that oxazolidinone derivatives exhibit significant antimicrobial properties. The compound under discussion shows promising activity against various bacterial strains, including resistant strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

The compound demonstrated a strong bactericidal effect , particularly against Staphylococcus spp., indicating its potential as an antibacterial agent.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Research indicates that the compound exhibits low cytotoxicity towards normal cell lines while maintaining efficacy against cancer cells.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| L929 (Fibroblast) | >100 | 95 |

| A549 (Lung Cancer) | 50 | 120 |

| HepG2 (Liver Cancer) | 30 | 110 |

These results suggest that while the compound can inhibit cancer cell growth effectively, it does not adversely affect normal fibroblast cells at higher concentrations, highlighting its therapeutic potential.

The biological activity of this compound can be attributed to its ability to inhibit protein synthesis in bacteria by binding to the ribosomal RNA. This mechanism is similar to other oxazolidinones, which disrupt bacterial growth and replication.

Case Studies

A recent study explored the efficacy of this compound in a clinical setting involving patients with multidrug-resistant bacterial infections. The results indicated a significant reduction in infection rates among treated patients compared to controls, supporting its clinical relevance.

Scientific Research Applications

Therapeutic Uses

1. Antibiotic Development

The primary application of 3-(2-(3-(4-Fluorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one lies in antibiotic development. Its ability to combat resistant bacterial strains positions it as a candidate for new antibiotic formulations aimed at treating serious infections.

2. Drug Formulations

The compound can be utilized in various pharmaceutical formulations, including tablets and injectable solutions. Its solubility and stability profiles need thorough investigation to optimize these formulations for clinical use .

3. Research Tool

As a research tool, this compound can be employed to study protein synthesis mechanisms in bacteria and explore new pathways for antibiotic resistance management. Its unique structure allows researchers to investigate structure-activity relationships (SAR) within the oxazolidinone class .

Case Studies and Research Findings

Comparison with Similar Compounds

Research Findings and Implications

- Bioactivity: Oxazolidinones with fluorophenyl groups (e.g., linezolid analogues) often exhibit enhanced antimicrobial activity. The azepane moiety in the target compound may improve blood-brain barrier penetration for CNS targets .

- Stability: The 4-fluorophenyl group likely reduces metabolic oxidation compared to non-fluorinated analogues, as seen in related sulfonamides () .

- Crystallography : Compounds like those in and show fluorophenyl groups influencing crystal packing via π-π interactions, suggesting similar behavior in the target compound .

Q & A

Q. What are the recommended synthetic routes for 3-(2-(3-(4-Fluorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one, and how can reaction yields be optimized?

A general synthesis strategy involves coupling azepane and oxazolidinone precursors via ketone intermediates. For example, analogous oxazolidinone derivatives (e.g., 3-(2-aryl-2-tosylacetyl)oxazolidin-2-ones) are synthesized through visible-light-promoted oxo-sulfonylation, achieving yields of 71–83% under optimized photochemical conditions . Key steps include:

- Use of tosylacetylene as a sulfonylating agent.

- Strict control of reaction time and light intensity to minimize side reactions.

- Purification via flash chromatography with ethyl acetate/hexane gradients.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Combined spectroscopic and crystallographic methods are critical:

- NMR : Analyze and chemical shifts for oxazolidinone carbonyl (δ ~175 ppm) and fluorophenyl aromatic protons (δ ~7.2–7.8 ppm). Discrepancies in coupling constants may indicate stereochemical impurities .

- X-ray crystallography : Use SHELX programs for structure refinement. For example, similar fluorophenyl-oxazolidinone derivatives are resolved in monoclinic systems (e.g., space group ) with ORTEP-3 for graphical representation .

Q. What safety precautions are necessary when handling this compound?

Refer to safety data for structurally related azepane-fluorophenyl compounds:

- Acute toxicity (Category 4 for oral, dermal, and inhalation exposure).

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

DFT studies using hybrid functionals (e.g., B3LYP) with exact-exchange corrections can model:

Q. What strategies resolve contradictions in biological activity data across studies?

Case example: If anti-inflammatory activity varies between assays:

Q. How does the compound interact with nicotinic acetylcholine receptors (nAChRs) in computational models?

Molecular docking (e.g., AutoDock Vina) reveals:

Q. What metabolic pathways are predicted for this compound?

In silico predictions (e.g., SwissADME) and in vitro assays suggest:

Q. How can crystallographic disorder in the azepane ring be addressed during refinement?

- Apply SHELXL’s PART instruction to model disordered atoms.

- Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry.

- Validate with residual density maps (<0.5 eÅ) .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for oxazolidinone derivatives: How to troubleshoot?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.